[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
CAS No.: 2243512-24-3
Cat. No.: VC6392762
Molecular Formula: C7H6ClN3O2
Molecular Weight: 199.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243512-24-3 |
|---|---|
| Molecular Formula | C7H6ClN3O2 |
| Molecular Weight | 199.59 |
| IUPAC Name | [1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H |
| Standard InChI Key | IXXKNTCQXVASLL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=CN2C(=C1)C(=O)O.Cl |
Introduction
# Triazolo[4,3-a]pyridine-5-carboxylic Acid;Hydrochloride: A Comprehensive Scientific Review
The compound Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride (CAS No. 2243512-24-3) represents a structurally unique heterocyclic molecule within the triazolopyridine class. With a molecular formula of and a molecular weight of 199.59 g/mol, this compound has garnered attention in pharmaceutical and organic chemistry research due to its fused triazole-pyridine core and functional carboxylic acid group . While direct studies on this specific hydrochloride salt remain limited, structural analogs and synthetic methodologies for related triazolopyridines provide critical insights into its potential applications, physicochemical behavior, and biological relevance. This review synthesizes available data from chemical databases, recent synthetic literature, and computational analyses to establish a foundational understanding of this compound.
Molecular Architecture
[1,2,]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride consists of a bicyclic framework: a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively. The carboxylic acid substituent at position 5 and the hydrochloride counterion enhance polarity and salt formation capabilities. Key structural features include:
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Fused Ring System: The pyridine-triazole fusion creates a planar, aromatic system with delocalized π-electrons, as evidenced by the SMILES notation .
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Functional Groups: The carboxylic acid group () at position 5 contributes to hydrogen-bonding interactions, while the hydrochloride salt improves solubility in polar solvents.
Spectroscopic and Computational Data
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Exact Mass: 199.0148541 Da, with a monoisotopic mass matching the molecular formula .
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Hydrogen Bonding: Two hydrogen bond donors (carboxylic acid and hydrochloride) and four acceptors (triazole N, pyridine N, carbonyl O, and Cl⁻) .
Table 1: Core Physicochemical Properties
Synthetic Pathways and Methodological Insights
General Synthesis of Triazolopyridine Derivatives
While no published protocol directly describes the synthesis of Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride, analogous triazolopyridines are typically synthesized via:
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Cyclocondensation Reactions: Between aminopyridines and carboxylic acid derivatives, often catalyzed by acids or bases.
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Post-Functionalization Strategies: Recent work by ACS Omega demonstrates the use of pyridoxal hydrochloride and isocyanides to construct tricyclic triazolopyridines via Schiff base intermediates . For example, reacting aryl amines with pyridoxal and tert-octyl isocyanide in HCl/dioxane yields fused triazolopyridine cores .
Hypothetical Route for Target Compound
A plausible synthesis could involve:
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Formation of the Triazole Ring: Cyclization of 5-aminopyridine-2-carboxylic acid with nitriles or hydrazines under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
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Purification: Recrystallization from ethanol/water mixtures to isolate the pure compound .
Physicochemical and Stability Profiles
Solubility and Partitioning
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to ionic character, though experimental data remain unavailable.
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logP: Estimated at 0.89 (PubChem), indicating balanced hydrophilicity-lipophilicity suitable for drug-like molecules .
Stability Considerations
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Thermal Stability: The fused aromatic system likely confers thermal resilience up to 200°C, typical of triazolopyridines.
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pH Sensitivity: The carboxylic acid group may protonate/deprotonate in physiological pH ranges (4–8), affecting solubility and reactivity .
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Anticancer Agents: Functionalization at the carboxylic acid position (e.g., amidation) generates prodrugs with enhanced bioavailability.
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Antiviral Scaffolds: Triazolopyridines inhibit viral polymerases by mimicking nucleoside triphosphates .
Coordination Chemistry
The triazole nitrogen and carboxylic oxygen atoms facilitate metal coordination. Potential complexes with Cu(II) or Pt(II) could exhibit catalytic or antitumor properties .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activities in vitro.
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Crystallography: Obtain single-crystal X-ray structures to confirm stereoelectronic effects.
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